molecular formula C6H7NO4S B2731873 Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate CAS No. 877-63-4

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

Cat. No. B2731873
CAS RN: 877-63-4
M. Wt: 189.19
InChI Key: QXWZBSLMPZRIDP-UHFFFAOYSA-N
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Description

“Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate” is a compound that belongs to the class of organic compounds known as thiazolidines . It has an empirical formula of C5H5NO4S and a molecular weight of 175.16 . This compound is intriguing due to its synthetic variety and therapeutic relevance .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione analogues, including “Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate”, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate” is characterized by a five-membered heterocyclic ring containing one nitrogen and one sulfur atom . The presence of sulfur enhances its pharmacological properties .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

Antimicrobial Activity

  • Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate derivatives have been evaluated for their antimicrobial effects. Compound 11 exhibited good activity against E. coli, while compounds 5 and 10 showed promising activity against S. typhi .

Medicinal Chemistry and Drug Design

Biological Activity and Crystal Structures

Comparison with Existing Drugs

Future Directions

Thiazolidine-2,4-dione derivatives, including “Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate”, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of future research .

properties

IUPAC Name

methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-11-4(8)2-3-5(9)7-6(10)12-3/h3H,2H2,1H3,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWZBSLMPZRIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

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